molecular formula C9H13BrN2S B13992744 1-[4-(Bromomethyl)-2-thiazolyl]piperidine

1-[4-(Bromomethyl)-2-thiazolyl]piperidine

Cat. No.: B13992744
M. Wt: 261.18 g/mol
InChI Key: IDVLOAGLTMSMQY-UHFFFAOYSA-N
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Description

1-[4-(Bromomethyl)-2-thiazolyl]piperidine is a chemical compound that features a piperidine ring substituted with a bromomethyl group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-piperidinemethanol with bromine to form 4-(bromomethyl)piperidine, which is then reacted with 2-thiazolyl chloride under appropriate conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Bromomethyl)-2-thiazolyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives of the thiazole ring.

    Coupling Products: Biaryl or heteroaryl compounds formed via cross-coupling reactions.

Scientific Research Applications

1-[4-(Bromomethyl)-2-thiazolyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Bromomethyl)-2-thiazolyl]piperidine involves its interaction with molecular targets through its bromomethyl and thiazole functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring can interact with aromatic residues in the active sites of enzymes, modulating their function .

Comparison with Similar Compounds

Uniqueness: 1-[4-(Bromomethyl)-2-thiazolyl]piperidine is unique due to the presence of both the bromomethyl and thiazole functional groups, which confer a combination of reactivity and biological activity not found in the individual components. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C9H13BrN2S

Molecular Weight

261.18 g/mol

IUPAC Name

4-(bromomethyl)-2-piperidin-1-yl-1,3-thiazole

InChI

InChI=1S/C9H13BrN2S/c10-6-8-7-13-9(11-8)12-4-2-1-3-5-12/h7H,1-6H2

InChI Key

IDVLOAGLTMSMQY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=CS2)CBr

Origin of Product

United States

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